Zinc bis(pentachlorophenolate)

Description

Contextualization within Organometallic Chemistry and Coordination Compounds

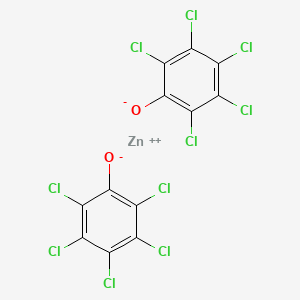

The study of compounds containing metal-carbon bonds is the domain of organometallic chemistry. researchgate.net Since the pioneering work of Sir Edward Frankland in 1849, organozinc compounds have become indispensable reagents in organic synthesis. researchgate.net However, Zinc bis(pentachlorophenolate) is more precisely classified as a coordination compound. ontosight.ai In this molecule, the central zinc atom is bonded to the oxygen atoms of the pentachlorophenolate (B1226921) groups, not directly to any carbon atoms of the aromatic ring. ontosight.ai

Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. Zinc, as a d¹⁰ metal, is particularly versatile in its coordination chemistry, forming complexes with a variety of geometries, most commonly tetrahedral or octahedral. ajol.infomdpi.com The study of zinc coordination compounds is crucial, as they are integral to numerous biological systems and have widespread applications in catalysis and materials science. researchgate.netacs.org Therefore, Zinc bis(pentachlorophenolate) serves as a model system within the broader field of coordination chemistry, offering insights into metal-ligand interactions, while bordering the domain of organometallic chemistry due to its organic ligands. ontosight.ai

Table 1: General Properties of Zinc bis(pentachlorophenolate)

Theoretical Significance of Pentachlorophenolate Ligands in Zinc Coordination

The pentachlorophenolate anion (C₆Cl₅O⁻) is a ligand with distinct electronic and steric characteristics that significantly impact the structure and reactivity of the resulting zinc complex. The five chlorine atoms on the phenyl ring are strongly electron-withdrawing. This effect, known as a negative inductive effect, pulls electron density away from the phenolate (B1203915) oxygen atom. Consequently, the pentachlorophenolate ligand is a very weak base, which in turn influences the nature of the Zn-O coordination bond.

The Lewis acidity of the zinc center is enhanced by coordination to these electron-poor ligands. This increased electrophilicity can be a critical factor in potential catalytic applications. Furthermore, the steric bulk of the two large pentachlorophenolate ligands plays a crucial role in determining the coordination geometry around the zinc ion. While four-coordinate tetrahedral geometries are common for zinc(II), the specific arrangement and stability of the complex are dictated by the interplay between these electronic and steric factors. ajol.infomdpi.com In related halogenated complexes, the nature of the ligand has been shown to be instrumental in controlling the final structure, preventing or allowing closer bonding interactions based on steric demand. uleth.ca The extensive halogenation also introduces the possibility for non-covalent interactions, such as halogen bonding, which is a subject of modern computational and structural studies in similar polyhalogenated systems. mdpi.com

Evolution of Research Trajectories for Halogenated Phenolate Zinc Complexes

Initial interest in compounds like Zinc bis(pentachlorophenolate) was often driven by their utility, for instance, as biocides. ontosight.ailookchem.com However, contemporary research has evolved to focus on more fundamental and nuanced aspects of their chemistry. The trajectory has moved from simple synthesis and characterization towards a detailed exploration of structural diversity and the rational design of functional molecules.

Modern research into halogenated phenolate and related zinc complexes encompasses several advanced themes:

Structural Elucidation and Supramolecular Chemistry: High-resolution single-crystal X-ray diffraction is used to precisely determine molecular structures. researchgate.net This allows for a detailed analysis of bond lengths, angles, and coordination environments. Research now extends to understanding how intermolecular forces, such as π-π stacking and halogen bonding, direct the self-assembly of these complexes into larger, ordered supramolecular architectures. mdpi.comscirp.org

Ligand-Modulated Properties: A significant area of investigation involves systematically modifying the ligand structure to tune the properties of the resulting zinc complex. mdpi.com By changing the type and position of halogen substituents or introducing other functional groups, researchers can alter the coordination geometry, electronic properties, and ultimately, the reactivity of the metal center. mdpi.comresearchgate.net For example, studies on various zinc carboxylate complexes show that the choice of ancillary ligands dictates whether the final structure is a simple monomer, a dimer, or a more complex coordination polymer. mdpi.com

Photochemical and Catalytic Applications: The unique electronic properties conferred by halogenated ligands are being explored for applications in photochemistry and catalysis. nih.gov The formation of photoactive halogen-bonded complexes is a novel strategy that has been shown to enable light-driven reactions. nih.gov Furthermore, the tailored Lewis acidity and coordination environment of zinc complexes with halogenated ligands make them candidates for catalysts in various organic transformations. researchgate.net

This evolution reflects a broader trend in coordination chemistry: a shift from discovery to rational design, where a deep understanding of structure-property relationships allows for the creation of new molecules with specific, targeted functions.

Table 2: Coordination Environments in Selected Zinc Phenolate and Carboxylate Complexes

Table 3: Chemical Compound Names Mentioned

Structure

2D Structure

Properties

CAS No. |

2917-32-0 |

|---|---|

Molecular Formula |

C12Cl10O2Zn |

Molecular Weight |

596.0 g/mol |

IUPAC Name |

zinc;2,3,4,5,6-pentachlorophenolate |

InChI |

InChI=1S/2C6HCl5O.Zn/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |

InChI Key |

GPRVDODYGWTAAN-UHFFFAOYSA-L |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Zn+2] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Zinc Bis Pentachlorophenolate and Analogues

Development of Tailored Synthetic Pathways for the Chemical Compound

The synthesis of zinc(II) phenoxides, including zinc bis(pentachlorophenolate), can be achieved through several tailored pathways. A primary method involves the direct reaction of a phenol (B47542) derivative with a zinc salt. researchgate.net Another established route is the electrochemical oxidation of phenols at a sacrificial zinc anode. researchgate.net

A common laboratory approach for analogous compounds involves the reaction of the parent phenol with a suitable zinc salt, such as zinc acetate (B1210297) or zinc oxide, in an organic solvent. For the synthesis of zinc bis(pentachlorophenolate), this would involve the reaction of pentachlorophenol (B1679276) with a zinc(II) salt. The reaction requires the deprotonation of the phenol's hydroxyl group to form the phenolate (B1203915) anion, which then coordinates to the Zn²⁺ ion. This is typically achieved by adding a base or by using the salt of the phenol, such as sodium pentachlorophenolate (B1226921).

A general reaction scheme is: 2 C₆Cl₅OH + ZnX₂ → Zn(OC₆Cl₅)₂ + 2 HX (where X is a counter-ion like acetate or chloride)

Electrochemical synthesis offers an alternative pathway, where a solution of the phenol in a suitable solvent containing a supporting electrolyte is electrolyzed using a sacrificial zinc anode. researchgate.net This method directly produces the zinc(II) phenoxide. researchgate.net

Table 1: Potential Synthetic Precursors and Methods

| Zinc Source | Ligand Source | Method | Typical Solvent |

|---|---|---|---|

| Zinc acetate (Zn(CH₃COO)₂) | Pentachlorophenol | Salt metathesis with base | Ethanol (B145695), Methanol (B129727) |

| Zinc chloride (ZnCl₂) | Sodium pentachlorophenolate | Salt metathesis | Acetonitrile (B52724) |

| Zinc oxide (ZnO) | Pentachlorophenol | Acid-base reaction | Ethanol |

| Zinc metal anode | Pentachlorophenol | Electrochemical synthesis | Acetonitrile |

Investigation of Stepwise Synthesis Strategies for Zinc-Phenolate Coordination Assemblies

Stepwise synthesis is a powerful strategy for constructing complex coordination assemblies with precise control over the final structure. This approach involves the sequential addition of metal ions and ligands to build up the desired architecture. In the context of zinc-phenolate complexes, this allows for the isolation of intermediate species and the controlled formation of multinuclear or mixed-ligand systems. nih.govrsc.org

The synthesis can be managed by controlling the stoichiometry of the reactants. For instance, reacting a zinc salt with one equivalent of a phenolate ligand could favor the formation of a mono-phenoxide species, [Zn(OR)]⁺, which can then be used as a synthon to react with a second ligand. nih.govsci-hub.se Research on related zinc complexes with tripodal ligands providing phenolate donors demonstrates this principle, where dimeric structures are formed through the controlled assembly of monomeric units. sci-hub.se

The process often involves considering the stepwise association equilibria. nih.gov For a system involving a ligand (L) and a zinc ion (Zn²⁺), the two steps would be:

L + Zn²⁺ ⇌ [LZn]²⁺ (with association constant K₁)

[LZn]²⁺ + L ⇌ [L₂Zn]²⁺ (with association constant K₂)

By carefully selecting reaction conditions, such as solvent and temperature, it is possible to favor one step over the other, allowing for the stepwise construction of the final zinc-phenolate assembly. nih.gov

Advanced Ligand Design Principles for Directed Coordination of Pentachlorophenolate to Zinc

The coordination of the pentachlorophenolate ligand to the zinc center is governed by specific steric and electronic effects inherent to the ligand's structure. nih.govrsc.org These principles are crucial in predicting and controlling the geometry and stability of the resulting complex.

Electronic Effects : The pentachlorophenolate ligand possesses five electron-withdrawing chlorine atoms. These atoms exert a strong negative inductive effect (-I effect), which significantly reduces the electron density on the phenoxide oxygen. This makes the pentachlorophenolate anion a weaker electron donor compared to unsubstituted phenolate. The reduced basicity of the oxygen atom influences the strength and nature of the Zn-O bond. In coordination chemistry, tuning the electronic properties of a ligand by adding electron-withdrawing or electron-donating groups is a common strategy to modulate the reactivity and stability of the metal complex. rsc.orgchemrxiv.org

Steric Effects : The five chlorine atoms also introduce significant steric bulk around the coordinating oxygen atom. nih.gov This steric hindrance can influence the coordination number and geometry of the zinc center. Zinc is known for its flexible coordination environment, commonly adopting tetrahedral, trigonal bipyramidal, or octahedral geometries. rsc.org The bulky nature of the two pentachlorophenolate ligands may sterically favor a lower coordination number, such as a tetrahedral geometry, and prevent the coordination of additional solvent molecules or other ligands to the zinc center. rsc.org

Table 2: Comparison of Ligand Properties

| Ligand | Electronic Effect | Steric Hindrance | Expected O-donor Basicity |

|---|---|---|---|

| Phenolate | Neutral (Reference) | Low | High |

| 4-Nitrophenolate | Strongly Electron-withdrawing | Moderate | Low |

| 2,6-Dimethylphenolate | Electron-donating | High | High |

| Pentachlorophenolate | Very Strongly Electron-withdrawing | Very High | Very Low |

Analysis of Reaction Conditions and Their Impact on Product Stereochemistry and Yield

The outcome of the synthesis of zinc bis(pentachlorophenolate), specifically its yield and purity, is highly dependent on the reaction conditions. Key parameters include solvent, temperature, stoichiometry, and pH.

Solvent : The choice of solvent is critical. It must dissolve the reactants to facilitate the reaction, but its coordinating ability can also play a role. acs.orgresearchgate.net In polar, coordinating solvents like methanol or ethanol, the solvent molecules can compete with the phenolate for coordination sites on the zinc ion, potentially affecting the reaction pathway. acs.org Non-coordinating or weakly coordinating solvents might be preferred to ensure the formation of the desired complex. For similar syntheses, ethanol is often a solvent of choice as it effectively dissolves reactants while minimizing side reactions.

Temperature : The reaction temperature affects the kinetics of the synthesis. Many coordination complex formations are performed at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate and to overcome any activation energy barriers. However, the temperature must be controlled to prevent decomposition of the reactants or the final product.

Stoichiometry : A precise 2:1 molar ratio of the pentachlorophenolate ligand to the zinc(II) salt is essential to ensure the formation of the bis-substituted complex, Zn(OC₆Cl₅)₂. nih.gov Using an excess of the zinc salt could lead to the formation of mono-substituted or bridged species, while an excess of the ligand would remain as an impurity.

Table 3: Impact of Reaction Conditions

| Parameter | Effect | Optimization Goal |

|---|---|---|

| Solvent Polarity | Affects solubility and reaction rate. Coordinating solvents can compete for Zn²⁺ sites. | Select a solvent that dissolves reactants but does not interfere with coordination. |

| Temperature | Controls reaction kinetics. Higher temperatures increase rate but risk decomposition. | Find optimal temperature for complete reaction without product degradation. |

| Reactant Ratio (Ligand:Zn) | Determines the final product structure. Incorrect ratios lead to byproducts. | Maintain a strict 2:1 molar ratio for Zn(OC₆Cl₅)₂. |

| pH / Base | Deprotonation of phenol is required for coordination. | Ensure conditions are sufficiently basic to form the phenolate anion. |

Advanced Structural Elucidation of Zinc Bis Pentachlorophenolate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis is fundamental for:

Elucidation of Crystal Packing and Supramolecular Architectures:This subsection would describe how individual molecules of Zinc bis(pentachlorophenolate) are arranged in the crystal lattice, forming larger, organized structures known as supramolecular architectures.

A targeted search in crystallographic databases for the CAS number 2917-32-0 did not yield any published crystal structures for Zinc bis(pentachlorophenolate). Without this primary data, a scientifically accurate discussion of its specific coordination geometry, bond parameters, intermolecular interactions, and crystal packing is not possible.

High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of atoms.

Application of Multidimensional NMR Techniques:Advanced techniques like COSY and HSQC would be used to analyze complex isomerism and the conformational dynamics of the molecule in solution.

Searches of spectral databases for experimental NMR data for Zinc bis(pentachlorophenolate) were also unsuccessful. While general principles of NMR spectroscopy are well-established, the specific chemical shifts and coupling constants for this compound are not documented in the available resources.

The absence of empirical data from single-crystal X-ray diffraction and high-resolution NMR spectroscopy for Zinc bis(pentachlorophenolate) in the public domain prevents a detailed and accurate scientific discourse as requested. The creation of an article with the specified in-depth structural analysis would require access to primary research data that is not currently available.

Advanced Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Structure Characterization

The vibrational spectrum of zinc bis(pentachlorophenolate) is expected to be dominated by the modes of the pentachlorophenolate (B1226921) ligand, which will be perturbed upon coordination to the zinc(II) ion. The key vibrational modes of the pentachlorophenol (B1679276) ligand are well-characterized and provide a basis for interpreting the spectrum of the zinc complex. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. In the case of zinc bis(pentachlorophenolate), the FTIR spectrum would reveal characteristic bands corresponding to the stretching and bending vibrations of the C-C, C-O, and C-Cl bonds within the pentachlorophenolate ligand, as well as vibrations involving the zinc-oxygen (Zn-O) bond.

A notable feature in the FTIR spectrum would be the shift of the C-O stretching vibration of the phenolate (B1203915) group compared to free pentachlorophenol. This shift is a direct indicator of the coordination of the oxygen atom to the zinc ion. Additionally, new vibrational modes corresponding to the Zn-O stretching and bending vibrations would appear in the low-frequency region of the spectrum, providing direct evidence of the metal-ligand bond.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For zinc bis(pentachlorophenolate), Raman spectroscopy would be instrumental in identifying the symmetric stretching vibrations of the aromatic rings and the C-Cl bonds. The Zn-O symmetric stretching vibration would also be Raman active and would provide valuable information about the coordination environment around the zinc ion. The combination of both FTIR and Raman data would allow for a more complete assignment of the vibrational modes and a more detailed understanding of the molecular structure.

Expected Vibrational Modes of Pentachlorophenolate Ligand:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (based on Pentachlorophenol) | Description |

| O-H Stretch | Absent in complex | Present in free pentachlorophenol, disappears upon deprotonation and coordination. |

| C-H Stretch | ~3100 | Aromatic C-H stretching (if any residual protons are present). |

| C=C Stretch | 1400-1600 | Aromatic ring stretching vibrations. |

| C-O Stretch | 1200-1300 | Stretching of the phenolate C-O bond, sensitive to coordination. |

| C-Cl Stretch | 600-800 | Stretching vibrations of the carbon-chlorine bonds. |

| Zn-O Stretch | 400-600 | Stretching vibration of the zinc-oxygen coordinate bond. |

High-Resolution Mass Spectrometry for Isotopic and Molecular Compositional Validation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the elemental composition and isotopic pattern of a molecule. For zinc bis(pentachlorophenolate), HRMS would provide unambiguous confirmation of its molecular formula, C₁₂Cl₁₀O₂Zn.

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Furthermore, the presence of multiple isotopes for chlorine (³⁵Cl and ³⁷Cl) and zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn) results in a highly characteristic isotopic pattern in the mass spectrum of zinc bis(pentachlorophenolate). The relative abundances of these isotopes are well-known, and the observed isotopic pattern in the HRMS spectrum should match the theoretically calculated pattern for C₁₂Cl₁₀O₂Zn. This provides a powerful method for confirming the identity of the compound.

Computed Mass Spectrometric Data for Zinc Bis(pentachlorophenolate): nih.gov

| Property | Value |

| Molecular Formula | C₁₂Cl₁₀O₂Zn |

| Molecular Weight | 596.0 g/mol |

| Monoisotopic Mass | 589.607498 Da |

| Exact Mass | 593.601598 Da |

The monoisotopic mass corresponds to the mass of the molecule with the most abundant isotopes of each element, while the molecular weight is the weighted average of all isotopic masses. High-resolution mass spectrometers are capable of resolving these isotopic peaks, and the measured masses would be compared to these theoretical values for validation.

Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Visible Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For zinc bis(pentachlorophenolate), the electronic transitions are expected to be primarily associated with the pentachlorophenolate ligands.

The zinc(II) ion has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, d-d electronic transitions, which are common in transition metal complexes with partially filled d-orbitals, are not possible. Therefore, the UV-Vis spectrum of zinc bis(pentachlorophenolate) will be dominated by ligand-centered transitions.

These transitions are typically π → π* in nature, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring of the pentachlorophenolate ligand. The absorption spectrum of pentachlorophenol itself shows characteristic absorption bands in the UV region. researchgate.net Upon coordination to the zinc ion, these absorption bands may experience a shift in wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in intensity (hyperchromic or hypochromic effect). These changes can provide insights into the electronic interactions between the zinc ion and the pentachlorophenolate ligands.

Expected Electronic Transitions for Zinc Bis(pentachlorophenolate):

| Transition Type | Expected Wavelength Region | Description |

| π → π | 200-400 nm | Electronic transitions within the aromatic system of the pentachlorophenolate ligands. |

| n → π | ~300-350 nm | Transition of a non-bonding electron from the oxygen atom to a π* orbital of the aromatic ring. |

The study of these electronic transitions through UV-Vis spectroscopy can help to elucidate the electronic structure of the complex and understand how the coordination to the zinc center affects the energy levels of the ligand's molecular orbitals.

Computational Chemistry and Theoretical Investigations of Zinc Bis Pentachlorophenolate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is particularly well-suited for the study of metal complexes like zinc bis(pentachlorophenolate). DFT calculations are instrumental in elucidating the geometric, electronic, and spectroscopic properties of such compounds.

Geometry Optimization and Conformational Landscape Mapping of the Chemical Compound

The initial step in the computational analysis of zinc bis(pentachlorophenolate) involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Various basis sets and DFT functionals would be employed to accurately model the molecule. For a molecule with flexible ligands, a conformational search is crucial to map out the potential energy landscape and identify the global minimum energy structure as well as other low-energy conformers.

A hypothetical data table for optimized geometrical parameters might look like this:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Zn-O | Data not available | ||

| O-C | Data not available | ||

| C-Cl | Data not available | ||

| Zn-O-C | Data not available | ||

| O-C-C | Data not available | ||

| O-C-C-Cl |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations provide insights into the distribution of electrons within zinc bis(pentachlorophenolate). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in understanding the nature of the chemical bonds, such as the degree of covalent or ionic character in the zinc-oxygen bond.

A summary of hypothetical electronic properties could be presented as follows:

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| NBO Charge on Zn | Data not available |

| NBO Charge on O | Data not available |

Prediction and Validation of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR Chemical Shifts, J-Couplings)

DFT is a powerful tool for predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about electronic transitions. The vibrational frequencies calculated from DFT can be correlated with experimental Infrared (IR) spectra to identify characteristic vibrational modes of the molecule. Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants (J-couplings), which are invaluable for structural elucidation.

A hypothetical table of predicted spectroscopic data might be:

| Spectroscopic Parameter | Predicted Value |

| Maximum Absorption Wavelength (λmax) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

Topological Analysis of Electron Density (Atoms in Molecules, BCP analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution. By identifying bond critical points (BCPs) in the electron density, one can characterize the nature of chemical bonds. The properties at these BCPs, such as the electron density and its Laplacian, can distinguish between covalent and ionic interactions. This analysis would be particularly insightful for understanding the bonding between the zinc atom and the pentachlorophenolate (B1226921) ligands.

Thermochemical Studies and Energy Pathway Calculations for Reactivity

DFT calculations can provide valuable thermochemical data, such as the enthalpy of formation and Gibbs free energy. These parameters are crucial for understanding the stability of zinc bis(pentachlorophenolate). Furthermore, by mapping the potential energy surface, it is possible to calculate the energy barriers for various chemical reactions, providing insights into the molecule's reactivity and potential decomposition pathways.

Higher-Level Ab Initio and Post-Hartree-Fock Calculations (e.g., Coupled Cluster methods)

While DFT is a versatile method, for even higher accuracy, especially for electronic properties, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are more computationally demanding but can provide benchmark results for validating DFT calculations. Due to their computational cost, they are often used for smaller model systems or for single-point energy calculations on DFT-optimized geometries to refine the electronic energy.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational tools used to model the behavior of molecules and materials at an atomic level over time. chemrxiv.orgmdpi.com For Zinc bis(pentachlorophenolate), MD simulations can provide critical insights into its behavior in various solvents, which is essential for understanding its environmental fate and transport. Such simulations model the interactions between the solute and solvent molecules, offering a view of the dynamic processes that govern solvation, aggregation, and conformational changes.

Theoretical investigations into the solution-phase behavior of Zinc bis(pentachlorophenolate) would typically involve classical MD simulations. In this approach, a simulation box is constructed containing one or more molecules of the compound surrounded by a large number of solvent molecules, such as water, methanol (B129727), or less polar organic solvents like hexane. The interactions between atoms are described by a set of parameters known as a force field.

Research Findings from Hypothetical Simulations:

A systematic MD study would likely reveal the significant influence of solvent polarity on the conformation and solvation structure of Zinc bis(pentachlorophenolate).

In Polar Protic Solvents (e.g., Water): The zinc center, being a Lewis acid, would be expected to interact strongly with the lone pairs of water's oxygen atoms. Simulations would likely show the formation of a well-defined hydration shell around the zinc ion. researchgate.net The pentachlorophenolate ligands, being large and hydrophobic, would likely influence the local water structure, potentially leading to hydrophobic aggregation at higher concentrations. Analysis of radial distribution functions (RDFs) would quantify the distances and coordination numbers between the zinc ion and solvent molecules. researchgate.net

In Polar Aprotic Solvents (e.g., Acetonitrile): Solvents like acetonitrile (B52724) can also coordinate with the zinc ion. nd.edu MD simulations could elucidate the competitive binding between the solvent and the phenolate (B1203915) oxygen atoms, providing insights into the stability of the complex in such media. The dynamics of solvent exchange in the first solvation shell would be a key parameter to investigate, revealing the lability of the solvent-zinc interaction. researchgate.net

In Nonpolar Solvents (e.g., Toluene): In nonpolar environments, the dominant interactions would shift. The solubility of Zinc bis(pentachlorophenolate) would be driven by van der Waals interactions between the chlorophenyl rings and the solvent. Simulations might predict a tendency for the compound to aggregate, driven by the energetically unfavorable disruption of the solvent-solvent interactions and the potential for intermolecular attractions between the solute molecules.

The following interactive table summarizes hypothetical simulation parameters and key results from such a study.

| Solvent System | Force Field | Simulation Time (ns) | Key Observation | Predicted Diffusion Coefficient (10⁻⁵ cm²/s) |

| Water | CHARMM/AMBER | 200 | Strong hydration shell around Zn²⁺; potential ligand aggregation. | 1.2 |

| Methanol | GROMOS | 200 | Coordination of methanol oxygen to Zn²⁺; high solubility. | 1.8 |

| Toluene | OPLS-AA | 200 | Tendency for solute aggregation; weak solute-solvent interaction. | 2.5 |

These simulations provide a molecular-level understanding that complements experimental solubility data, explaining how different solvent environments modulate the compound's physical behavior. chemrxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Environmental Interactions

To investigate chemical reactions and interactions involving changes in electronic structure, such as bond breaking or formation, a purely classical MD approach is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying such processes with accuracy. chemrxiv.orgbrown.edu This approach treats a small, chemically active part of the system with quantum mechanics, while the larger, surrounding environment is described by the computationally less expensive molecular mechanics force field. researchgate.net

For Zinc bis(pentachlorophenolate), QM/MM simulations are ideal for studying its interactions with environmental nucleophiles, such as water, which could lead to its degradation. The hydrolysis of the zinc-phenolate bond is a critical reaction for understanding its environmental persistence.

Investigating Hydrolysis Mechanisms:

In a QM/MM simulation of the hydrolysis of Zinc bis(pentachlorophenolate), the QM region would typically include the zinc ion, the coordinating oxygen atoms of the pentachlorophenolate ligands, and the attacking water molecule(s). brown.edu The remainder of the pentachlorophenolate ligands and the surrounding solvent molecules would constitute the MM region.

Potential Research Findings:

Such a study could elucidate the step-by-step mechanism of hydrolysis. It would likely investigate several possibilities, including:

Associative Mechanism: Where a water molecule first coordinates to the zinc center, increasing its coordination number, followed by the departure of a pentachlorophenolate ligand.

Dissociative Mechanism: Where a pentachlorophenolate ligand first detaches, creating a lower-coordinate intermediate, which is then attacked by water.

The size of the QM region is a critical parameter; studies on other zinc-containing systems have shown that while small QM regions can capture general trends, larger QM regions are often necessary to accurately describe the electronic and energetic properties of the metal center and its binding environment. chemrxiv.org

The following interactive table presents hypothetical data from a QM/MM study on the hydrolysis of one zinc-phenolate bond.

| Reaction Step | QM Method | Basis Set | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Water Coordination | DFT (B3LYP) | 6-31G(d,p) | 5.2 | Pentacoordinate Zinc Center |

| Ligand Dissociation | DFT (B3LYP) | 6-31G(d,p) | 18.7 | Elongated Zn-O Bond |

| Proton Transfer | DFT (B3LYP) | 6-31G(d,p) | 9.4 | Water acting as a bridge |

These theoretical investigations are crucial for building predictive models of the environmental fate of Zinc bis(pentachlorophenolate), offering insights into its stability and degradation pathways that are difficult to obtain through experimental means alone. jcchems.com

Coordination Chemistry Principles Specific to Zinc Bis Pentachlorophenolate

Examination of Ligand-Metal Bonding Interactions within the Pentachlorophenolate (B1226921) Framework

The bonding in Zinc bis(pentachlorophenolate) is primarily characterized by the interaction between the zinc(II) ion (Zn²⁺) and the oxygen atom of the two pentachlorophenolate ligands. The Zn²⁺ ion, with its d¹⁰ electronic configuration ([Ar] 3d¹⁰), does not have ligand field stabilization energy, which makes its bonding interactions predominantly electrostatic in nature, though with some covalent character. wikipedia.orgnih.gov

The nature of the Zn-O bond is significantly influenced by the electronic properties of the pentachlorophenolate ligand. The five chlorine atoms on each phenyl ring are strongly electron-withdrawing. This inductive effect reduces the electron density on the aromatic ring and, consequently, on the phenolate (B1203915) oxygen atom. A decrease in the basicity of the phenolate oxygen leads to a less nucleophilic ligand and can influence the strength and character of the Zn-O bond. Compared to unsubstituted phenolate or electron-donating substituted phenolates, the Zn-O bond in Zinc bis(pentachlorophenolate) is expected to have a higher degree of ionic character and potentially a different bond length. The high Lewis acidity of the zinc center is preserved, making it susceptible to coordination by other Lewis bases.

Analysis of Coordination Number and Geometry Variability in Zinc(II) Phenolate Complexes

The zinc(II) ion is known for its coordination flexibility, readily adopting various coordination numbers and geometries depending on the steric and electronic nature of its ligands. wikipedia.orgnih.gov Common coordination numbers for Zn(II) are four, five, and six, leading to tetrahedral, trigonal bipyramidal (or square pyramidal), and octahedral geometries, respectively. wikipedia.orgresearchgate.net

Tetrahedral Geometry: This is the most common coordination geometry for four-coordinate zinc(II) complexes, such as [ZnCl₄]²⁻. wikipedia.orgresearchgate.net

Five-Coordinate Geometry: Trigonal bipyramidal and square pyramidal geometries are also frequently observed, often with Schiff base or specially designed organic ligands. researchgate.netmdpi.com

Octahedral Geometry: Six-coordinate octahedral complexes are typical when zinc salts are dissolved in water, forming the aquo complex [Zn(H₂O)₆]²⁺. wikipedia.org

In the case of Zinc bis(pentachlorophenolate), the coordination environment is dominated by the two bulky pentachlorophenolate ligands. The significant steric hindrance imposed by the large, planar pentachlorophenyl groups surrounding the central zinc atom strongly favors a lower coordination number. Consequently, a four-coordinate, distorted tetrahedral geometry is the most probable arrangement for the simple Zn(C₆Cl₅O)₂ molecule, with the two oxygen atoms from the phenolate ligands and potentially two solvent molecules or other donors occupying the coordination sites in a non-solid state. In the solid state, intermolecular interactions could lead to a higher coordination number through bridging oxygen atoms.

| Coordination Number | Typical Geometry | Likelihood for Zinc bis(pentachlorophenolate) | Rationale |

| 4 | Tetrahedral | High | The steric bulk of the two large pentachlorophenolate ligands favors a less crowded coordination sphere. wikipedia.orgresearchgate.net |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Moderate | Possible with the addition of a coordinating solvent or another ligand, but steric clash may be significant. researchgate.net |

| 6 | Octahedral | Low | Highly unlikely due to the extreme steric hindrance from the two pentachlorophenolate ligands, which would prevent four additional ligands from approaching the zinc center. wikipedia.org |

Investigation of Solution-Phase Coordination Dynamics and Ligand Exchange Kinetics

Zinc(II) complexes are generally considered kinetically labile, meaning they undergo rapid ligand exchange reactions in solution. nih.gov This lability stems from the filled d-shell of the Zn²⁺ ion, which results in no electronic barrier (ligand field activation energy) to ligand substitution processes. The dynamics in solution can be complex and may involve equilibria between different coordinated species.

For Zinc bis(pentachlorophenolate), its behavior in solution would be dictated by the solvent's coordinating ability and the presence of other potential ligands. Studies on various zinc complexes using techniques like NMR spectroscopy have demonstrated fluxional behavior and intramolecular ligand exchange. mdpi.comnih.govrsc.orgresearchgate.net

The ligand exchange process can be represented by the following general equilibrium: [Zn(PCP)₂L₂] + 2L' ⇌ [Zn(PCP)₂(L')₂] + 2L (where PCP = pentachlorophenolate, L = initial solvent/ligand, L' = new ligand)

The kinetics of this exchange are influenced by several factors:

Strength of the Zn-O Bond: The electron-withdrawing nature of the pentachlorophenolate ligand might weaken the Zn-O bond, potentially increasing the rate of its dissociation.

Steric Hindrance: The bulky ligands can sterically accelerate ligand dissociation by weakening the bonds in the ground state.

Solvent: Coordinating solvents can participate in the exchange process, either through an associative or dissociative mechanism.

Influence of Pentachlorophenolate Steric and Electronic Properties on Zinc Coordination Sphere

The steric and electronic properties of the pentachlorophenolate ligand are the defining factors for the coordination chemistry of Zinc bis(pentachlorophenolate). These two aspects work in concert to determine the complex's stability, geometry, and reactivity.

Electronic Effects: The primary electronic effect is the strong inductive electron withdrawal by the five chlorine atoms. This has several consequences:

Decreased Basicity of Phenolate Oxygen: It reduces the electron density on the oxygen atom, making it a weaker Lewis base compared to an unsubstituted phenolate. nih.gov

Increased Lewis Acidity of Zinc: The reduced electron donation from the ligands to the zinc center enhances the metal's effective positive charge, making it a stronger Lewis acid. This could increase its affinity for other, stronger Lewis bases.

Bond Character: The Zn-O bond is expected to have a more significant ionic character.

Steric Effects: The steric bulk of the C₆Cl₅ group is substantial. This large size leads to:

Lower Coordination Numbers: It sterically hinders the approach of additional ligands, favoring a four-coordinate tetrahedral geometry over five- or six-coordinate options. researchgate.net

Distorted Geometries: The repulsion between the two large ligands can cause a deviation from an ideal tetrahedral geometry.

Influence on Stability: While steric hindrance can sometimes be a destabilizing factor, it can also protect the metal center from unwanted reactions, kinetically stabilizing the complex.

| Property | Influence on Zinc Coordination Sphere |

| Electronic (Inductive Withdrawal) | - Decreases Lewis basicity of the phenolate oxygen. nih.gov - Increases the Lewis acidity of the Zn(II) center. - May weaken the Zn-O bond compared to alkyl-substituted phenolates. |

| Steric (Bulk) | - Favors a lower coordination number (likely four). wikipedia.org - Promotes a distorted tetrahedral geometry. - May hinder the formation of stable dinuclear or polynuclear structures. |

Research on the Formation and Stability of Mono- and Dinuclear Zinc-Phenolate Species

Zinc complexes, including those with phenolate ligands, can exist as either mononuclear species (containing a single zinc atom) or as multinuclear species (dinuclear, trinuclear, etc.), where two or more zinc centers are bridged by ligands. nih.govacs.org

Mononuclear Species: In these complexes, the ligands coordinate to a single zinc center. The formation of mononuclear structures is favored by bulky ligands that sterically prevent the close approach of another metal-ligand unit. nih.govacs.orgresearchgate.net Given the significant steric hindrance of the pentachlorophenolate ligand, Zinc bis(pentachlorophenolate) is highly likely to exist as a mononuclear species in the absence of other small, effective bridging ligands.

Dinuclear and Polynuclear Species: The formation of dinuclear or higher nuclearity complexes typically involves a bridging ligand that connects two or more metal centers. acs.orgnih.govfigshare.comnih.gov Phenoxide oxygen atoms can act as bridging ligands (μ-phenoxo), leading to the formation of a Zn₂O₂ core. The stability and formation of these species depend critically on the steric profile of the ligand framework. Ligands designed with specific pockets can intentionally promote the formation of dinuclear complexes. nih.govacs.org

For Zinc bis(pentachlorophenolate), the formation of a stable dinuclear species via phenolate bridging would be sterically challenging. The five chlorine atoms on each ring would create significant repulsion, likely making a mononuclear arrangement more thermodynamically stable.

| Species Type | Key Characteristics | Likelihood for Pentachlorophenolate Ligand |

| Mononuclear | - One central Zn(II) ion. - Favored by bulky, non-bridging ligands. researchgate.net - General formula: [Zn(L)ₓ] | High |

| Dinuclear | - Two Zn(II) ions connected by bridging ligands (e.g., μ-phenoxo, μ-halido). acs.orgnih.gov - Requires ligands that are sterically accommodating to bridging. - General formula: [Zn₂(μ-L)ₓ(L)ᵧ] | Low |

Mechanistic Studies on the Reactivity and Environmental Transformation of Zinc Bis Pentachlorophenolate

Elucidation of Abiotic Environmental Degradation Mechanisms

Abiotic degradation processes are crucial in determining the environmental persistence of chemical compounds. For Zinc bis(pentachlorophenolate), these mechanisms primarily involve the transformation of the pentachlorophenolate (B1226921) ligand through hydrolysis, solvolysis, and photodecomposition.

Direct studies on the chemical hydrolysis and solvolysis of Zinc bis(pentachlorophenolate) are not extensively documented in scientific literature. However, based on the general principles of organometallic chemistry, it can be inferred that the zinc-phenolate bond is susceptible to hydrolysis, particularly under acidic or alkaline conditions. This process would likely lead to the dissociation of the compound into zinc ions (Zn²⁺) and pentachlorophenol (B1679276) (PCP) or its phenolate (B1203915) form.

Pentachlorophenol itself is reported to be hydrolytically stable under typical environmental conditions. Therefore, once released, the environmental fate of the compound would largely be governed by the degradation of the resulting pentachlorophenol.

The photodecomposition of the pentachlorophenolate ligand, primarily as pentachlorophenol (PCP), is a significant abiotic degradation pathway. Under simulated environmental conditions, exposure to ultraviolet (UV) radiation, a component of sunlight, can induce the breakdown of the aromatic ring and the cleavage of carbon-chlorine bonds.

The primary mechanism of PCP photodecomposition is reductive dechlorination. This process involves the stepwise removal of chlorine atoms from the aromatic ring, leading to the formation of less chlorinated phenols, such as tetrachlorophenols, trichlorophenols, and dichlorophenols. wikipedia.org Further photolytic reactions can lead to the hydroxylation of the aromatic ring, forming chlorinated catechols and hydroquinones. Ultimately, complete mineralization to carbon dioxide, water, and chloride ions can occur with prolonged exposure to UV radiation. The photolysis of the dissociated pentachlorophenolate ion in water is considered a significant process, with one study reporting a half-life of 0.86 hours under specific conditions. epa.gov

The degradation of the pentachlorophenolate ligand can be significantly accelerated in the presence of certain catalysts and external chemical species. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading PCP.

One such method is catalytic ozonation. Studies have demonstrated that the presence of catalysts like aluminum oxide (Al₂O₃) can enhance the efficiency of PCP degradation by ozone. nih.gov The catalytic surface is believed to promote the generation of highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents that can attack the aromatic ring of pentachlorophenol, leading to its rapid degradation.

Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is another effective method. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which in turn produce reactive oxygen species, including hydroxyl radicals. These radicals can then mineralize PCP. Studies on the photocatalytic degradation of PCP have identified various intermediates, confirming that the process involves oxidative dechlorination reactions. rsc.org

Exploration of Biotic Transformation Processes and Enzymatic Degradation Pathways

Biotic transformation, mediated by microorganisms, is a critical pathway for the environmental breakdown of the pentachlorophenolate component of Zinc bis(pentachlorophenolate). A wide range of bacteria and fungi have been identified that can degrade pentachlorophenol under both aerobic and anaerobic conditions. nih.govnih.gov

Under aerobic conditions, the initial step in the bacterial degradation of PCP often involves a monooxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of tetrachlorohydroquinone. nih.gov This is followed by successive reductive dehalogenation steps, removing chlorine atoms from the ring. The resulting di- or tri-chlorinated hydroquinones undergo ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then be channeled into central metabolic pathways. researchgate.net

Anaerobic degradation of PCP typically proceeds through a series of reductive dechlorination reactions, where chlorine atoms are sequentially replaced by hydrogen atoms. nih.gov This process generates a series of less chlorinated phenols, eventually leading to phenol (B47542), which can be further degraded to methane (B114726) and carbon dioxide by microbial consortia. nih.gov Several bacterial species, including those from the genera Desulfitobacterium and Dehalococcoides, are known to carry out these reductive dechlorination steps. microbe.com

Fungal degradation of PCP is also well-documented. White-rot fungi, with their extracellular lignin-modifying enzymes such as lignin (B12514952) peroxidases and manganese peroxidases, are particularly effective. These enzymes generate highly reactive radicals that can non-specifically attack the pentachlorophenol molecule, initiating its degradation. Other fungi, like Mucor plumbeus, have been shown to degrade PCP through pathways involving phase II conjugation and oxidation-reduction reactions, leading to the formation of tetra- and tri-chlorohydroquinones and their conjugates. researchgate.net

Identification and Structural Characterization of Degradation Intermediates and Final Products

Commonly identified intermediates from the degradation of pentachlorophenol include a series of less chlorinated phenols and their corresponding hydroquinones and benzoquinones.

| Degradation Pathway | Intermediate/Final Product | Chemical Formula |

| Photodecomposition | Tetrachlorophenols | C₆H₂Cl₄O |

| Photodecomposition | Trichlorophenols | C₆H₃Cl₃O |

| Photodecomposition | Dichlorophenols | C₆H₄Cl₂O |

| Photodecomposition | Tetrachlorocatechol | C₆H₂Cl₄O₂ |

| Photodecomposition | Tetrachlorohydroquinone | C₆H₂Cl₄O₂ |

| Ozonation | Tetrachloro-p-benzoquinone | C₆Cl₄O₂ |

| Ozonation | Oxalic acid | C₂H₂O₄ |

| Aerobic Biodegradation | Tetrachlorohydroquinone | C₆H₂Cl₄O₂ |

| Aerobic Biodegradation | Trichlorohydroquinone | C₆H₃Cl₃O₂ |

| Aerobic Biodegradation | Dichlorohydroquinone | C₆H₄Cl₂O₂ |

| Anaerobic Biodegradation | Tetrachlorophenols | C₆H₂Cl₄O |

| Anaerobic Biodegradation | Trichlorophenols | C₆H₃Cl₃O |

| Anaerobic Biodegradation | Dichlorophenols | C₆H₄Cl₂O |

| Anaerobic Biodegradation | Monochlorophenols | C₆H₅ClO |

| Anaerobic Biodegradation | Phenol | C₆H₆O |

| Mineralization | Carbon Dioxide | CO₂ |

| Mineralization | Chloride Ions | Cl⁻ |

The ultimate final products of complete degradation (mineralization) are carbon dioxide, water, and inorganic chloride ions. cdc.gov However, under certain conditions, incomplete degradation can lead to the formation of persistent and sometimes more toxic intermediates. For instance, under some photo-Fenton conditions, the formation of octachlorodibenzo-p-dioxin (B131699) (OCDD) has been observed, although the presence of humic acids can suppress this reaction. acs.org

Kinetic Modeling of Degradation Processes for the Chemical Compound

Kinetic modeling is essential for predicting the rate of degradation and the environmental persistence of a chemical. While specific kinetic models for the degradation of Zinc bis(pentachlorophenolate) are not available, numerous studies have investigated the degradation kinetics of pentachlorophenol (PCP).

The degradation of PCP often follows pseudo-first-order kinetics, particularly in processes where the concentration of the degrading agent (e.g., oxidant, microbial population) is in large excess or remains relatively constant. The rate of degradation is typically expressed by a rate constant (k).

For instance, in photodegradation processes, the first-order rate constants for PCP decomposition have been evaluated under various pH conditions, with values ranging from 0.16 min⁻¹ at pH 3 to 0.26 min⁻¹ at pH 9. nih.gov In ozonation, the second-order rate constants for the reaction between ozone and PCP have been determined to be in the range of 0.67 x 10⁵ to 314 x 10⁵ L/mol·s. nih.gov

Kinetic models have also been developed to describe the biodegradation of PCP. For example, the Monod kinetic equation has been used to model the inhibition of PCP biodegradation by surfactants. nih.gov In soil, the degradation of PCP using heme and peroxide has been successfully described by a pseudo-first-order kinetic model, with about 70% of PCP being destroyed within the first 2 hours of reaction. ascelibrary.org

The following table summarizes some reported kinetic parameters for the degradation of pentachlorophenol under various conditions.

| Degradation Process | Kinetic Model | Rate Constant (k) | Half-life (t½) | Conditions |

| Photodegradation | Pseudo-first-order | 0.16 min⁻¹ | 4.3 min | pH 3 |

| Photodegradation | Pseudo-first-order | 0.26 min⁻¹ | 2.7 min | pH 9 |

| Ozonation | Second-order | 0.67 x 10⁵ L/mol·s | - | - |

| Sonolytic Ozonation | Pseudo-first-order | - | - | Degradation is rapid |

| Aerobic Biodegradation (soil) | Pseudo-first-order | - | < 48 hours | Laboratory conditions |

| Aerobic Biodegradation (soil with ORC®) | Pseudo-first-order | - | 37 days | Field study |

It is important to note that these kinetic parameters are highly dependent on the specific experimental conditions, such as temperature, pH, concentration of reactants, and the microbial community present.

Reactive Species Involvement in Mechanistic Pathways (e.g., Superoxide (B77818) Radicals, Electron Holes)

The environmental transformation of zinc bis(pentachlorophenolate) is driven by complex mechanistic pathways involving highly reactive chemical species. Among these, superoxide radicals (O₂•⁻) and electron holes (h⁺) are pivotal, particularly in photocatalytic degradation processes. While direct mechanistic studies on zinc bis(pentachlorophenolate) are limited, extensive research on the degradation of pentachlorophenol (PCP) and other chlorophenols, especially in the presence of zinc-containing materials like zinc oxide (ZnO), provides significant insights into the probable roles of these reactive species.

In photocatalytic systems, the generation of electron-hole pairs is a primary event when a semiconductor material absorbs light energy. These charge carriers initiate a cascade of redox reactions that produce various reactive oxygen species (ROS), which are the primary agents of degradation for organic pollutants.

The general mechanism for the generation of reactive species in a photocatalytic system can be summarized as follows:

| Step | Reaction | Description |

| 1 | Photocatalyst + hv | → e⁻ + h⁺ |

| 2 | h⁺ + H₂O | → •OH + H⁺ |

| 3 | h⁺ + OH⁻ | → •OH |

| 4 | e⁻ + O₂ | → O₂•⁻ |

Role of Superoxide Radicals (O₂•⁻)

Superoxide radicals are a key reactive oxygen species in the degradation of the pentachlorophenolate moiety. Formed from the reduction of molecular oxygen by photo-generated electrons, O₂•⁻ can participate in the degradation process through several mechanisms.

In the photocatalytic degradation of PCP, electron spin resonance studies have confirmed that superoxide radicals are largely responsible for the degradation process in certain systems. upm.edu.my These radicals can directly attack the pentachlorophenol molecule, leading to the cleavage of the carbon-chlorine bond and the formation of less chlorinated aromatic compounds. upm.edu.my This initial attack is a critical step in the detoxification of the compound, as the toxicity of chlorophenols is generally related to the number of chlorine atoms.

Subsequent attacks by superoxide radicals can lead to the opening of the aromatic ring, generating aliphatic carboxylic acids, which are more readily biodegradable. upm.edu.my Ultimately, this process can lead to the complete mineralization of the organic compound into carbon dioxide and water. upm.edu.my

Research on the degradation of pentachlorophenate has shown that while superoxide radicals alone have a limited effect, their role becomes significant in more complex reaction pathways. cambridge.org The primary reaction pathway is often a bimolecular nucleophilic substitution. cambridge.org

The degradation of PCP can achieve a high efficiency, with a degradation ratio of 99.1% after 120 minutes in the presence of a bismuth silicate (B1173343) photocatalyst under xenon lamp irradiation, where superoxide radicals were identified as the main reactive species. upm.edu.my During this process, a significant dechlorination ratio of 68.4% was observed, indicating the effective role of O₂•⁻ in breaking the C-Cl bonds. upm.edu.my

Role of Electron Holes (h⁺)

Electron holes are the other primary product of photoexcitation in a photocatalyst and play a crucial, often direct, role in the oxidation of organic molecules. The valence band hole in an excited semiconductor is a powerful oxidant. nih.gov

In the context of chlorophenol degradation, electron holes can directly oxidize the adsorbed pentachlorophenolate molecule on the surface of the photocatalyst. However, their more significant contribution is often indirect, through the generation of hydroxyl radicals (•OH) by oxidizing water molecules or hydroxide (B78521) ions that are adsorbed on the photocatalyst's surface. These hydroxyl radicals are extremely powerful and non-selective oxidizing agents that can readily attack the aromatic ring of pentachlorophenolate.

Studies on the photocatalytic degradation of phenol using ZnO have shown that the generation of electron-hole pairs is the initial step, followed by their diffusion to the surface where they can react. nih.gov While direct evidence for the specific interaction of electron holes with zinc bis(pentachlorophenolate) is not available, the established mechanisms for similar compounds strongly suggest that electron holes are a key initiating species in its photocatalytic transformation.

| Reactive Species | Role in Degradation of Pentachlorophenolate | Key Research Findings |

| Superoxide Radical (O₂•⁻) | Attacks the C-Cl bond, leading to dechlorination and formation of less chlorinated intermediates. Further oxidizes aromatic intermediates to aliphatic carboxylic acids. | Identified as the main reactive species in some photocatalytic systems for PCP degradation. upm.edu.my Contributes to a 99.1% degradation ratio and 68.4% dechlorination in specific experimental setups. upm.edu.my |

| Electron Hole (h⁺) | Directly oxidizes the pentachlorophenolate molecule. Indirectly initiates degradation by generating highly reactive hydroxyl radicals (•OH) from water or hydroxide ions. | Primary species generated during photoexcitation of a photocatalyst. nih.gov Its separation from the electron is crucial for photocatalytic efficiency. researchgate.net |

Advanced Analytical Methodologies for Research Applications

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are fundamental for the quantification of Zinc bis(pentachlorophenolate) by measuring its interaction with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy is a widely employed method for the determination of pentachlorophenol (B1679276) (PCP) and its salts. The principle of this technique is based on the absorption of UV or visible light by the molecule, leading to electronic transitions. For pentachlorophenol, the UV spectrum is pH-dependent due to the phenolic hydroxyl group. In acidic to neutral solutions, the un-ionized form of PCP exhibits a characteristic absorption maximum. In alkaline solutions, the phenolate (B1203915) anion is formed, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength. publish.csiro.au

A study on the field determination of pentachlorophenol in water reported an absorbance maximum at 320 nm for the un-acidified sample. publish.csiro.auresearchgate.net Another method involves acidifying the sample with concentrated hydrochloric acid to produce a fine suspension, which can be measured at an absorbance of 450 nm. publish.csiro.auresearchgate.net The UV absorption spectrum of pentachlorophenol in alcohol shows maxima at 300.5 nm and 308 nm. nih.gov

Fluorescence Spectroscopy , while a highly sensitive technique, is not as commonly reported for the direct analysis of Zinc bis(pentachlorophenolate) or pentachlorophenol itself, as the native fluorescence of these compounds is weak. However, derivatization techniques can be employed to introduce a fluorescent tag, thereby enabling highly sensitive detection. Alternatively, fluorescence quenching or enhancement assays can be developed for indirect quantification.

| Condition | Reported Absorption Maximum (λmax) | Reference |

|---|---|---|

| Un-acidified water sample | 320 nm | publish.csiro.auresearchgate.net |

| Acidified water sample (suspension) | 450 nm | publish.csiro.auresearchgate.net |

| In alcohol | 300.5 nm, 308 nm | nih.gov |

Chromatographic Separation Methods (e.g., HPLC, GC) Coupled with Advanced Detection

Chromatographic techniques are essential for separating Zinc bis(pentachlorophenolate) from complex matrices prior to its detection.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for the analysis of pentachlorophenol and its salts. nih.govtandfonline.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. usgs.gov The retention of pentachlorophenol can be controlled by adjusting the pH of the mobile phase; at lower pH, the compound is in its less polar, un-ionized form and exhibits stronger retention on a C18 column. usgs.gov

Detection in HPLC is often achieved using a UV detector, typically set at a wavelength where the analyte absorbs strongly. usgs.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). tandfonline.comnih.govresearchgate.net These techniques provide molecular weight and structural information, allowing for unambiguous identification and quantification at very low levels. tandfonline.comnih.govresearchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of pentachlorophenol. Due to the low volatility and polar nature of the hydroxyl group, derivatization is often necessary to improve its chromatographic behavior and sensitivity. springernature.comnih.govrsc.orgresearchgate.net Common derivatizing agents include diazomethane (B1218177) to form the methyl ether or acetic anhydride (B1165640) to form the acetate (B1210297) ester. researchgate.netacs.org

GC is typically coupled with highly sensitive detectors such as an electron capture detector (ECD), which is particularly responsive to halogenated compounds like pentachlorophenol, or a mass spectrometer (GC-MS) for definitive identification. springernature.comrsc.orgacs.org

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection Method | Key Findings/Considerations | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile (B52724)/water with acid | UV, MS, MS/MS | pH of mobile phase affects retention. MS detection provides high selectivity. | tandfonline.comusgs.govtandfonline.comnih.govresearchgate.net |

| GC | Capillary columns (e.g., DB-5) | Helium, Nitrogen | ECD, MS | Derivatization is often required to improve volatility and peak shape. | springernature.comnih.govrsc.orgresearchgate.netacs.org |

Electrochemical Techniques for Redox Behavior and Sensing Mechanisms (e.g., Cyclic Voltammetry, Chronoamperometry)

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of pentachlorophenol. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

Cyclic Voltammetry (CV) is a powerful technique for studying the redox behavior of electroactive species. For pentachlorophenol, CV can be used to investigate its oxidation mechanism at various electrode materials. nih.govnih.gov The oxidation of the phenolic hydroxyl group results in a characteristic peak in the voltammogram, the height of which can be related to the concentration of pentachlorophenol. nih.govnih.gov

Chronoamperometry involves stepping the potential of the working electrode to a value where the analyte is oxidized or reduced and measuring the resulting current as a function of time. This technique can be used for the quantitative determination of pentachlorophenol with high sensitivity. nih.govnih.gov

The performance of electrochemical sensors for pentachlorophenol can be significantly enhanced by modifying the electrode surface with materials such as carbon nanotubes or metal nanocomposites. nih.govnih.govresearchgate.net These modifications can increase the electrode's surface area, improve its catalytic activity towards the oxidation of pentachlorophenol, and lower the detection limit. nih.govnih.govresearchgate.net

| Technique | Electrode System | Principle of Detection | Typical Application | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry | Glassy carbon, modified electrodes | Oxidation of the phenolic group | Investigating redox behavior, quantitative analysis | nih.govnih.gov |

| Chronoamperometry | Modified electrodes | Measurement of current at a fixed potential | Sensitive quantitative determination | nih.govnih.gov |

| Differential Pulse Voltammetry | Modified electrodes | Pulsed potential waveform to enhance signal | Trace level detection | nih.gov |

Microscopic Techniques for Surface Characterization in Environmental Interfaces (e.g., AFM, TEM, SEM)

Microscopic techniques are invaluable for visualizing the morphology and distribution of Zinc bis(pentachlorophenolate) on surfaces and within environmental matrices.

Atomic Force Microscopy (AFM) can provide three-dimensional topographical images of surfaces at the nanoscale. It could be used to study the adsorption and distribution of Zinc bis(pentachlorophenolate) on mineral surfaces, soil particles, or biological membranes. By analyzing the surface roughness and morphology before and after exposure to the compound, insights into its interaction with environmental interfaces can be gained.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. In the context of Zinc bis(pentachlorophenolate) research, TEM could be employed to visualize the uptake and localization of the compound within microorganisms or to characterize the structure of nanoparticles used for its remediation.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. SEM can be used to examine the surface of materials treated with Zinc bis(pentachlorophenolate), such as wood, to understand the distribution and crystalline structure of the preservative on the surface. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis, confirming the presence of zinc and chlorine on the sample surface.

While direct microscopic studies specifically on Zinc bis(pentachlorophenolate) are not widely reported, the application of these techniques to related compounds and environmental samples demonstrates their potential in elucidating the fate and transport of this compound in the environment.

Q & A

Q. What are the established synthesis methods for Zinc bis(pentachlorophenolate), and how do reaction conditions influence yield and purity?

Zinc bis(pentachlorophenolate) is typically synthesized by reacting pentachlorophenol (PCP) with zinc salts (e.g., zinc oxide or zinc chloride) in a polar solvent under controlled pH. Stoichiometric ratios, temperature (60–80°C), and reaction time (4–6 hours) are critical for optimizing yield. Impurities like unreacted PCP or zinc oxides can be minimized via recrystallization or column chromatography. Characterization via FT-IR (to confirm Zn-O-PCP bonds) and elemental analysis is essential for purity validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Zinc bis(pentachlorophenolate)?

- FT-IR : Identifies functional groups (e.g., Zn-O stretching at ~450 cm⁻¹ and aromatic C-Cl vibrations at 700–800 cm⁻¹).

- XRD : Resolves crystal structure and confirms octahedral coordination around Zn²⁺ ions.

- NMR (¹³C/¹H) : Limited utility due to low solubility in common deuterated solvents, but solid-state NMR can probe local electronic environments.

- Elemental Analysis : Validates stoichiometry (C:Cl:Zn ratio) .

Q. What are the primary mechanisms of toxicity for Zinc bis(pentachlorophenolate) in biological systems?

In vivo studies suggest hemotoxicity via oxidative stress, including lipid peroxidation, protein carbonylation, and glutathione depletion. The compound disrupts erythrocyte membrane integrity, leading to hemolysis. Comparative studies with sodium pentachlorophenolate indicate that Zn²⁺ may synergistically enhance PCP’s toxicity by facilitating cellular uptake .

Advanced Research Questions

Q. How does Zinc bis(pentachlorophenolate) interact with environmental matrices, and what factors influence its persistence?

The compound’s environmental fate depends on pH, organic matter, and microbial activity. In aquatic systems, it adsorbs to sediments due to low solubility, but photodegradation under UV light generates chlorinated byproducts (e.g., tetrachlorophenols). Soil half-life ranges from 30–90 days, influenced by microbial consortia capable of dechlorination. Advanced LC-MS/MS methods are required to track degradation pathways .

Q. How can researchers resolve contradictions in ecotoxicological data across studies?

Discrepancies in LC₅₀ values (e.g., for aquatic rotifers) arise from variations in test organisms, exposure duration, and water chemistry (e.g., hardness, dissolved organic carbon). Standardized OECD protocols and interlaboratory calibrations are recommended. Meta-analyses should control for Zn²⁺ bioavailability, which is pH-dependent .

Q. What strategies mitigate microbial resistance to Zinc bis(pentachlorophenolate) in wood preservation applications?

Fungal tolerance has been linked to upregulated efflux pumps and detoxifying enzymes (e.g., laccases). Combinatorial treatments with quaternary ammonium compounds (e.g., DDAC) or azole antifungals (e.g., tebuconazole) show synergistic effects. Resistance monitoring via genomic sequencing (e.g., CYP450 gene mutations) is critical for long-term efficacy .

Q. Can computational models predict the ligand-exchange behavior of Zinc bis(pentachlorophenolate) in bioremediation contexts?

Density Functional Theory (DFT) simulations reveal that Zn²⁺ readily coordinates with humic acids, displacing PCP ligands. This predicts enhanced mobility in organic-rich soils. QSAR models correlate log P values with bioaccumulation potential in benthic organisms .

Methodological Considerations

- Toxicity Testing : Use OECD Guideline 221 (freshwater algae/rotifer assays) with ionic strength adjustments to mimic natural waters.

- Degradation Studies : Employ ¹⁴C-labeled PCP to trace mineralization pathways via scintillation counting.

- Structural Analysis : Pair XRD with EXAFS to resolve Zn coordination geometry in amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.